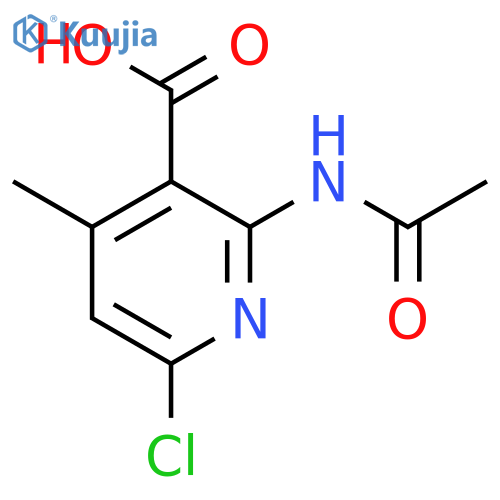Cas no 2680841-27-2 (6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid)

2680841-27-2 structure
商品名:6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
- EN300-28275167
- 2680841-27-2
- 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
-
- インチ: 1S/C9H9ClN2O3/c1-4-3-6(10)12-8(11-5(2)13)7(4)9(14)15/h3H,1-2H3,(H,14,15)(H,11,12,13)
- InChIKey: LIPJBLPZLZGCQC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=C(C(=O)O)C(=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 228.0301698g/mol
- どういたいしつりょう: 228.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 79.3Ų
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275167-0.5g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
| Enamine | EN300-28275167-5g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 5g |
$2485.0 | 2023-09-09 | ||
| Enamine | EN300-28275167-0.05g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
| Enamine | EN300-28275167-1.0g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
| Enamine | EN300-28275167-0.1g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
| Enamine | EN300-28275167-2.5g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
| Enamine | EN300-28275167-10g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 10g |
$3683.0 | 2023-09-09 | ||
| Enamine | EN300-28275167-5.0g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
| Enamine | EN300-28275167-10.0g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
| Enamine | EN300-28275167-0.25g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.25g |
$789.0 | 2025-03-19 |
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
2680841-27-2 (6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
